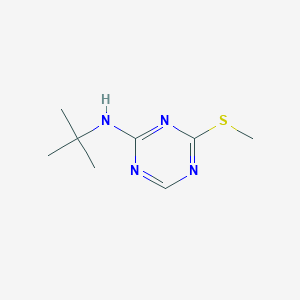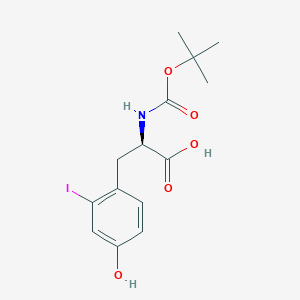
Boc-D-2-Iodotyrosine (Boc-D-Tyr(2-I)-OH)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-2-iodo-: is a derivative of the amino acid tyrosine. This compound is characterized by the presence of an iodine atom at the second position and a tert-butoxycarbonyl (Boc) protecting group. It is used in various chemical and biological research applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-2-iodo- typically involves the iodination of D-tyrosine followed by the introduction of the Boc protecting group. The iodination can be achieved using iodine and a suitable oxidizing agent, such as sodium iodide and hydrogen peroxide, under mild conditions. The Boc group is then introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems, such as high-performance liquid chromatography (HPLC), is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The phenolic hydroxyl group of D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-2-iodo- can undergo oxidation to form quinones.
Reduction: The iodine atom can be reduced to form the corresponding deiodinated compound.
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Deiodinated D-tyrosine derivatives.
Substitution: Thiolated or aminated derivatives of D-tyrosine.
Aplicaciones Científicas De Investigación
Chemistry: D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-2-iodo- is used as a building block in the synthesis of more complex molecules. Its unique structure allows for selective modifications, making it valuable in organic synthesis.
Biology: In biological research, this compound is used to study protein interactions and enzyme mechanisms. The iodine atom serves as a radiolabel for tracking and imaging studies.
Medicine: This compound has potential applications in drug development, particularly in the design of tyrosine kinase inhibitors. Its derivatives are explored for their therapeutic properties.
Industry: In the industrial sector, D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-2-iodo- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-2-iodo- involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The Boc protecting group ensures the compound’s stability and prevents unwanted side reactions during its interaction with biological targets.
Comparación Con Compuestos Similares
- D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-3-iodo-
- D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-4-iodo-
- L-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-2-iodo-
Comparison:
- D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-2-iodo- is unique due to the position of the iodine atom, which influences its reactivity and interaction with biological targets.
- D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-3-iodo- and D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-4-iodo- have different iodine positions, affecting their chemical and biological properties.
- L-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-2-iodo- differs in its stereochemistry, which can influence its interaction with enzymes and receptors.
Propiedades
Fórmula molecular |
C14H18INO5 |
|---|---|
Peso molecular |
407.20 g/mol |
Nombre IUPAC |
(2R)-3-(4-hydroxy-2-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H18INO5/c1-14(2,3)21-13(20)16-11(12(18)19)6-8-4-5-9(17)7-10(8)15/h4-5,7,11,17H,6H2,1-3H3,(H,16,20)(H,18,19)/t11-/m1/s1 |
Clave InChI |
GROOJSTWKMXNKN-LLVKDONJSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H](CC1=C(C=C(C=C1)O)I)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)O)I)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


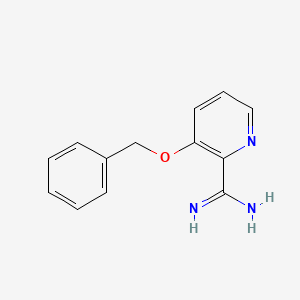
![5-Methoxythiazolo[4,5-b]pyridin-2-amine](/img/structure/B13135746.png)

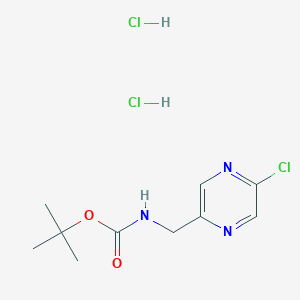
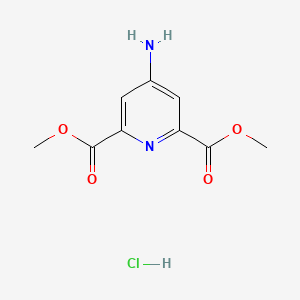

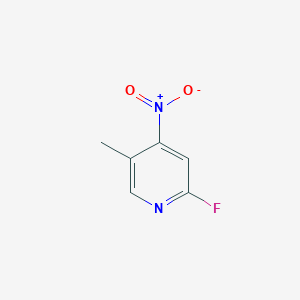
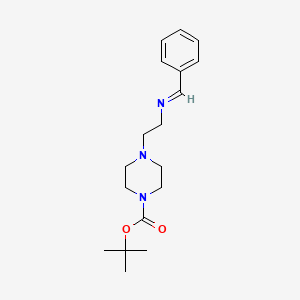

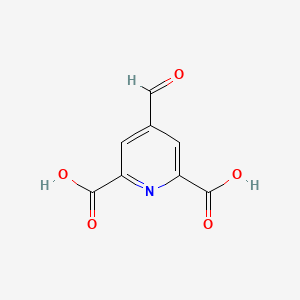
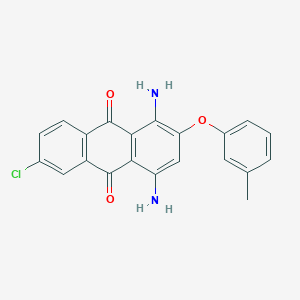
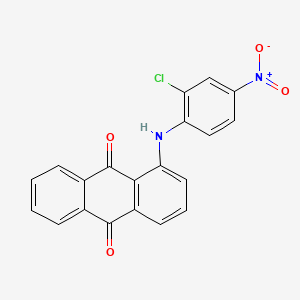
![Thiazolo[4,5-c]pyridin-4(5h)-one](/img/structure/B13135818.png)
